molecular formula C17H21NO3 B2400233 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide CAS No. 1396874-31-9

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide

Cat. No.: B2400233
CAS No.: 1396874-31-9
M. Wt: 287.359
InChI Key: HDUOKQICKZOGRI-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a synthetic organic compound provided for research and development purposes. This molecule features a benzamide core substituted with a propyl chain and a complex furan-containing hydroxyalkyl side chain. The furan ring, a common heterocycle in medicinal chemistry, is often explored for its potential role in molecular binding interactions . Similarly, benzamide derivatives are a significant class of compounds frequently investigated for their diverse biological activities and applications in developing pharmacologically active agents . Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for screening in various biological assays. Its structural motifs suggest potential for use in areas such as enzyme inhibition studies or as a precursor in the development of novel small-molecule probes . This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-5-13-7-9-14(10-8-13)16(19)18-12-17(2,20)15-6-4-11-21-15/h4,6-11,20H,3,5,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOKQICKZOGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Propylbenzoic Acid

4-Propylbenzoic acid is accessible via Friedel-Crafts alkylation of toluene with propyl chloride in the presence of AlCl₃, followed by oxidation of the resulting 4-propyltoluene using KMnO₄ under acidic conditions. Patent CN108473443A demonstrates analogous aromatic alkylation with 2,4-difluorobenzene, yielding 85–90% isolated products after recrystallization from ethanol.

Activation to 4-Propylbenzoyl Chloride

Treatment of 4-propylbenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux for 3 hours provides the acyl chloride derivative, as validated by J. Comb. Chem. protocols for similar substrates. Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow liquid used directly in subsequent amidation.

Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine

Furan-2-carbaldehyde Condensation

Condensation of furan-2-carbaldehyde with nitroethane in the presence of ammonium acetate forms 2-(furan-2-yl)-2-nitropropan-1-ol via a Henry reaction. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-(furan-2-yl)-2-hydroxypropylamine. This approach mirrors PMC6661803's methodology for furan-containing pyrazolines, achieving 70–75% yields after silica gel chromatography.

Alternative Route: Reductive Amination

Reacting furan-2-yl acetone with ammonium formate and sodium cyanoborohydride in methanol at 50°C for 12 hours produces the target amine via Leuckart-Wallach-type reductive amination. PMC6259187 reports similar reductive protocols for naphthofuran derivatives, though steric hindrance from the hydroxy group may necessitate elevated temperatures (80–90°C).

Amide Bond Formation Strategies

Classical Coupling with DCC/HOBt

Combining 4-propylbenzoyl chloride (1.2 equiv) and 2-(furan-2-yl)-2-hydroxypropylamine (1.0 equiv) in dry THF with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) at 0°C to room temperature for 24 hours affords the amide in 65–70% yield. Work-up involves filtration of dicyclohexylurea, solvent evaporation, and recrystallization from ethyl acetate/hexane.

Solid-Phase Synthesis Adaptations

Immobilizing 4-propylbenzoic acid onto a Marshall linker resin via esterification, followed by BOC-deprotection and amide coupling with the furan-containing amine, aligns with J. Comb. Chem. protocols. This method facilitates high-throughput purification, though resin loading optimization is critical to minimize impurities (reported at 15–20% in initial trials).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
DCC/HOBt Coupling 65–70 95–98 Rapid, scalable Requires anhydrous conditions
Solid-Phase Synthesis 50–55 90–92 Ease of purification Lower yield due to resin limitations
Reductive Amination 60–65 93–95 Avoids acyl chloride handling Longer reaction times

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.2 Hz, 2H, Ar-H), 7.32 (d, J=8.2 Hz, 2H, Ar-H), 7.25 (dd, J=1.8 Hz, 1H, furan-H), 6.38–6.30 (m, 2H, furan-H), 4.15 (br s, 1H, OH), 3.85–3.75 (m, 1H, CH), 2.65 (t, J=7.6 Hz, 2H, CH₂), 1.62–1.55 (m, 2H, CH₂), 1.35 (d, J=6.8 Hz, 3H, CH₃), 0.93 (t, J=7.3 Hz, 3H, CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1602 cm⁻¹ (furan C=C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >95% purity. LC-MS ([M+H]⁺ = 316.2) aligns with the theoretical molecular weight.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky substituents on both coupling partners reduce amidation efficiency. Microwave-assisted coupling (50°C, 30 min) increases yields to 75–80%.
  • Furan Sensitivity : Strong acids promote furan ring opening; thus, neutral pH conditions are maintained during work-up.
  • Scale-Up Considerations : Patent CN108473443A highlights DMF/water biphasic systems for large-scale crystallizations, reducing solvent waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide with benzamide derivatives sharing analogous backbones but differing in substituents, as identified in the evidence. Key differences in structure, synthesis, and biological activity are highlighted.

Structural and Functional Group Comparisons

Compound Name Key Substituents Structural Features Biological/Physicochemical Notes References
Target Compound Furan-2-yl, 2-hydroxypropyl, 4-propylbenzamide Combines aromatic furan, polar hydroxypropyl, and hydrophobic propyl groups. Potential for balanced solubility and bioactivity. N/A
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Phenoxy, 3-methylpiperazine, 3-hydroxyphenyl Polar piperazine and phenolic groups enhance solubility; phenoxy increases bulk. Synthesis involves multi-step alkylation/condensation
N-{6-[4-(tert-Butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide Pyridinyl, tert-butylphenoxy, trifluoromethyl Trifluoromethyl enhances metabolic stability; pyridine introduces basicity. Downregulated metabolite in moyamoya disease (MMD).
N-(Cyanomethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide Cyanomethyl, methylbenzenesulfonamide, hydroxypropyl Sulfonamide and cyanomethyl groups may confer enzyme inhibitory activity. NMR data confirms stereochemistry and purity.
(E)-2-[2-(4-Fluorobenzylidene)-hydrazinocarbonyl]-N-isopropyl-benzamide 4-Fluorobenzylidene, hydrazine, isopropyl Fluorine improves lipophilicity; hydrazine enables metal chelation. Crystal structure resolved via SHELX refinement.
2-(4-Hydroxypentanoyl)-N,N-diisopropylbenzamide Hydroxypentanoyl, diisopropyl Hydroxypentanoyl introduces a flexible aliphatic chain; diisopropyl adds steric bulk. Soluble in organic solvents; stable at 2–8°C.

Key Observations

Substituent Impact on Solubility: The hydroxypropyl group in the target compound and ’s sulfonamide derivative improves aqueous solubility compared to purely hydrophobic analogs like the diisopropylbenzamide in . Trifluoromethyl and cyanomethyl groups () enhance metabolic stability and binding specificity.

Synthetic Complexity: Multi-step syntheses are common for benzamide derivatives. For example, ’s compound requires alkylation and phenoxy-group incorporation, while the target compound’s furan moiety may necessitate specialized coupling reactions.

Biological Relevance: The downregulation of ’s benzamide in MMD suggests a role in lipid or inflammatory pathways, which could inform hypotheses about the target compound’s activity.

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a furan ring, a hydroxypropyl group, and a propylbenzamide moiety. These structural features contribute to its biological activities, including antimicrobial and anticancer properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
  • Modulation of Signaling Pathways : It influences various biochemical pathways, leading to changes in cellular processes such as apoptosis, inflammation, and immune response.
  • Antimicrobial Activity : Its structural components suggest potential efficacy against bacterial infections through disruption of bacterial cell functions .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anticancer Mechanisms : In a study assessing the impact on cancer cell lines (e.g., He

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